![molecular formula C23H22N2O3 B2469412 N-[1-(2-呋喃酰)-1,2,3,4-四氢喹啉-6-基]-3,5-二甲基苯甲酰胺 CAS No. 946367-43-7](/img/structure/B2469412.png)

N-[1-(2-呋喃酰)-1,2,3,4-四氢喹啉-6-基]-3,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

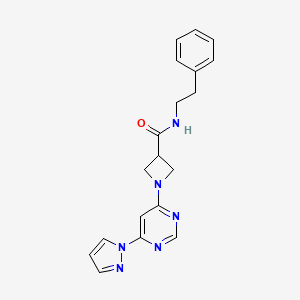

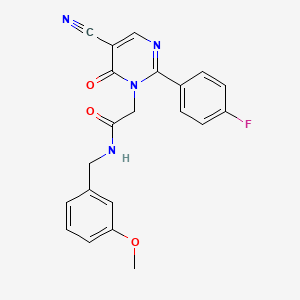

This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . They are known to have a wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

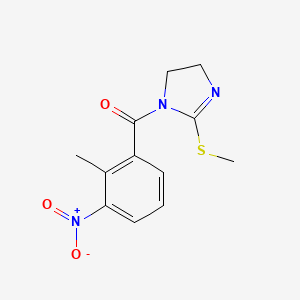

The compound contains a benzamide group attached to a tetrahydroquinoline ring, which is a type of heterocyclic compound. It also has a furoyl group attached to the quinoline ring .Chemical Reactions Analysis

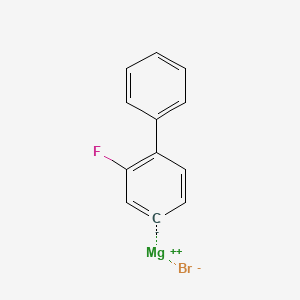

Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, benzamides are generally solid at room temperature and are soluble in common organic solvents .科学研究应用

合成和结构表征

- 通过一系列波瓦罗夫环加成反应/N-呋喃酰化过程合成的衍生物通过红外光谱、1H、13C-NMR 和 X 射线衍射数据表征,表明其作为具有抗癌、抗菌、抗真菌、抗炎和免疫调节剂特性的治疗剂的潜力 (Bonilla-Castañeda 等人,2022)。

潜在治疗特性

- 呋喃喹啉结构的化合物已被评估其避孕、镇痛和抗炎活性,突出了这些衍生物的治疗多功能性 (Sharada 等人,1987)。

- 利用硝基呋喃甲基衍生物触发母体药物释放,研究用于低氧实体瘤中治疗药物选择性释放的前药,展示了癌症治疗中一种新颖的应用 (Berry 等人,1997)。

- 研究用于构建 4-取代的 3,4-二氢异喹啉-1(2H)-酮衍生物的 N-烯丙基苯甲酰胺衍生物揭示了一种无金属合成方法,可能对药物发现有用 (Zhou 等人,2015)。

抗疟和抗癌活性

- 呋喃喹啉衍生物已被合成并显示出针对恶性疟原虫的有希望的抗疟活性,表明开发新的抗疟药效团的潜力 (Alam 等人,2011)。

- 合成取代的 1,2,3,4-四氢异喹啉作为抗癌剂突出了利用四氢异喹啉部分开发新型和更安全的抗癌药物的持续研究 (Redda 等人,2010)。

作用机制

Target of Action

Furan derivatives have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Furan derivatives can undergo various chemical reactions due to the presence of the furan ring and other functional groups, which may contribute to their interaction with biological targets .

Biochemical Pathways

Furan derivatives have been known to influence various biochemical processes . For instance, some furan derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates a protective effect during hypoxic conditions .

Result of Action

Furan derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-15-11-16(2)13-18(12-15)22(26)24-19-7-8-20-17(14-19)5-3-9-25(20)23(27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJROTQPLKOMJPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)

![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)